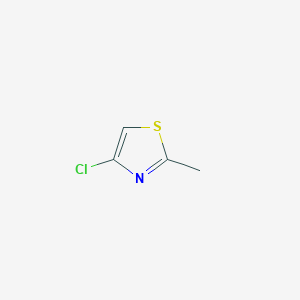

4-Chloro-2-methylthiazole

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen, is a fundamental heterocyclic compound. ijpsjournal.combohrium.com This structural motif is present in numerous natural products, including the essential vitamin B1 (thiamine), and is a core component of many commercially available drugs. fabad.org.trresearchgate.netcolab.ws The unique electronic properties imparted by the sulfur and nitrogen heteroatoms make the thiazole ring a privileged scaffold in medicinal chemistry. acs.org Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. ijpsjournal.comfabad.org.tr Their ability to interact with various biological targets has made them a focal point in the quest for new therapeutic agents. colab.wsbohrium.com Beyond pharmaceuticals, thiazole-based compounds also find applications in materials science, dyes, and agriculture. acs.orgchemimpex.com

Overview of 4-Chloro-2-methylthiazole's Role as a Synthetic Intermediate and Core Scaffold

This compound serves as a crucial synthetic intermediate, a molecular fragment that is incorporated into a larger, more complex molecule during a chemical synthesis. medchemexpress.com Its structure, featuring a reactive chlorine atom and a methyl group on the thiazole core, allows for a variety of chemical modifications. This versatility makes it a valuable building block for constructing a diverse range of more complex molecules. chemimpex.com

In advanced chemical research, this compound is utilized as a core scaffold. This means its fundamental structure forms the basis upon which new molecules with specific desired properties are designed and synthesized. colab.wsresearchgate.net For instance, the chlorine atom can be readily displaced by various nucleophiles, enabling the introduction of different functional groups and the creation of libraries of new compounds for screening in drug discovery programs. nih.gov The methyl group can also be functionalized, further expanding the synthetic possibilities. nih.gov

Historical Context and Evolution of Research on Chlorinated Thiazoles

The synthesis of thiazoles dates back to the work of Hantzsch, who developed a method involving the reaction of α-halocarbonyl compounds with thioamides. researchgate.net Early research into chlorinated thiazoles was often driven by the need to create new dyes and vulcanization accelerators. Over time, the focus shifted towards their potential biological activities.

The introduction of a chlorine atom onto the thiazole ring was found to significantly influence the compound's reactivity and biological profile. mdpi.com Research has shown that the position of the chlorine atom on the thiazole ring is critical. For example, 2-chlorothiazole (B1198822) derivatives have been investigated for their potential as fungicides and herbicides. chemimpex.com The development of synthetic methodologies to selectively introduce chlorine atoms at specific positions on the thiazole ring has been an area of active research. thieme-connect.com

A notable historical synthesis of a 4-chloromethylthiazole derivative was reported in 1934, involving the reaction of 1,3-dichloropropanone and thioacetamide (B46855). google.com This laid the groundwork for further exploration of this class of compounds. Modern research continues to build upon this foundation, exploring new synthetic routes and applications for chlorinated thiazoles like this compound in areas ranging from medicinal chemistry to materials science. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-6-4(5)2-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIMJCNCVLQJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methylthiazole and Its Derivatives

Established Reaction Pathways for 4-Chloro-2-methylthiazole Ring Formation

The construction of the thiazole (B1198619) ring has been a subject of extensive research, leading to the development of several classical synthetic methods. These foundational strategies remain relevant for the synthesis of a wide array of thiazole derivatives, including halogenated and alkylated analogs.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is the most prominent and versatile method for constructing the thiazole core. ijarsct.co.inencyclopedia.pubscholaris.ca It involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793) derivative. ijarsct.co.inencyclopedia.pubgoogle.com For the synthesis of this compound, this would typically involve the reaction of a suitably chlorinated α-haloketone with thioacetamide (B46855).

The general mechanism proceeds through the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. encyclopedia.pub The versatility of the Hantzsch synthesis allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by selecting the appropriate starting materials. encyclopedia.pubresearchgate.net

Adaptations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and simplify purification processes. These include one-pot procedures where the α-haloketone is generated in situ. asianpubs.orgrsc.org For instance, a one-pot synthesis of 2-aminothiazoles has been achieved by reacting ketones with a mixture of N-bromosuccinimide and thiourea. researchgate.net Such modifications can be conceptually applied to the synthesis of this compound, potentially starting from a chlorinated ketone.

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Reactants | α-Haloketone and a thioamide/thiourea derivative. encyclopedia.pub | A chlorinated α-haloketone and thioacetamide would be required. |

| Mechanism | Nucleophilic attack, cyclization, and dehydration. encyclopedia.pub | The fundamental ring-forming mechanism remains the same. |

| Versatility | Allows for diverse substitutions at positions 2, 4, and 5. encyclopedia.pubresearchgate.net | Enables the specific placement of the chloro and methyl groups. |

| Adaptations | One-pot syntheses and in situ generation of reactants. asianpubs.orgrsc.org | Offers potential for more efficient and streamlined synthetic routes. |

Cyclization Reactions Utilizing Thioureas and Alpha-Haloketones

This method is a direct application of the Hantzsch synthesis, specifically employing thiourea or its derivatives as the source of the N-C-S fragment. The reaction of an α-haloketone with thiourea is a highly efficient route to 2-aminothiazoles. tandfonline.com To synthesize this compound itself, a subsequent deamination and methylation or starting with a methyl-substituted thiourea would be necessary.

The reaction mechanism involves the initial S-alkylation of thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration yields the 2-aminothiazole. encyclopedia.pub The kinetics of thiazole formation from 3-chloroacetylacetone and substituted thioureas have been studied, indicating a second-order reaction. benthamdirect.com

The synthesis of 2-aminothiazoles from propargyl bromides and thiourea under microwave irradiation has also been reported, showcasing a domino alkylation-cyclization reaction. encyclopedia.pub This highlights the potential for alternative starting materials and energy sources in thiazole synthesis.

Cook-Heilbron Thiazole Synthesis and Related Approaches

The Cook-Heilbron synthesis provides a pathway to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.comkuey.net This method was significant as it offered a reliable route to 5-aminothiazoles, which were previously a less accessible class of compounds. wikipedia.org

The mechanism involves the reaction of the amino group of the α-aminonitrile with the sulfur-containing reagent, followed by cyclization to form the 5-aminothiazole ring. wikipedia.org While this method is primarily for the synthesis of 5-aminothiazoles, it contributes to the broader understanding of thiazole ring formation. Its direct application to the synthesis of this compound is not straightforward, as it would require significant modification of the starting materials and subsequent functional group transformations.

Related approaches often involve the cyclization of different open-chain precursors. For example, the Gabriel synthesis utilizes the reaction of an acylamino-ketone with phosphorus pentasulfide to produce 2,5-disubstituted thiazoles. ijarsct.co.in

Advanced and Sustainable Synthesis Approaches for this compound Analogues

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and decrease energy consumption. researchgate.netresearchgate.netbohrium.com

Chemoenzymatic and Biocatalytic Syntheses with Thiazole Derivatives

Chemoenzymatic and biocatalytic methods are gaining traction as sustainable alternatives to traditional organic synthesis. semanticscholar.org These approaches utilize enzymes or whole microorganisms as catalysts, often operating under mild reaction conditions with high selectivity.

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst. semanticscholar.orgresearchgate.net This method demonstrated high yields (up to 94%) under mild conditions. semanticscholar.orgresearchgate.net While this specific protocol was for a different class of thiazole derivatives, it showcases the potential of enzymes to catalyze thiazole ring formation. semanticscholar.org

Another study reported the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com This approach offers advantages such as mild reaction conditions, reduced reaction times, and high yields. mdpi.com The development of specific enzymes or biocatalytic systems for the synthesis of this compound could be a promising area for future research.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netyu.edu.jonih.gov

Several studies have reported the use of microwave irradiation to facilitate the synthesis of thiazole derivatives. bepls.com For example, the synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates has been achieved under microwave conditions. bepls.com In another instance, 4-(o-chlorophenyl)-2-aminothiazole was synthesized by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation, demonstrating a green chemistry approach with high yields in a short reaction time. nih.gov

The application of microwave technology to the Hantzsch synthesis or its variations for producing this compound could significantly improve the efficiency and sustainability of the process. For example, a rapid synthesis of hydrazinyl thiazoles has been achieved under solvent and catalyst-free conditions using microwave irradiation. bepls.com

| Method | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Chemoenzymatic/Biocatalytic | - Use of enzymes or biocatalysts semanticscholar.orgmdpi.com | - Greener and more sustainable process

|

| Microwave-Assisted | - Rapid heating and reduced reaction times nih.gov | - Increased efficiency and throughput

|

Multi-Component Reactions (MCRs) for Thiazole Scaffold Assembly

Multi-component reactions (MCRs) provide a powerful and atom-economical strategy for the synthesis of complex molecules like thiazoles in a single step from three or more starting materials. The Hantzsch thiazole synthesis, a classic example, involves the condensation of an α-haloketone with a thioamide. researchgate.netnih.gov This methodology can be adapted for the synthesis of this compound derivatives.

For instance, a four-component reaction utilizing ketones, aldehydes, ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazoles in moderate to good yields under metal-free conditions. nih.gov Another notable MCR involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous solvent, often facilitated by microwave irradiation, to yield trisubstituted thiazoles. nih.gov Furthermore, a cascade Ugi/Wittig cyclization represents a four-component approach for synthesizing polysubstituted thiazoles from aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids. nih.gov

The synthesis of pyrazolo-thiazole derivatives has been achieved through an MCR that combines the principles of Hantzsch thiazole and Knorr pyrazole (B372694) syntheses, using bromoacetyl and acetoacetyl derivatives with thiosemicarbazides. nih.gov These MCRs highlight the versatility and efficiency of building the thiazole core with various substituents.

Regioselective Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a valuable platform for further chemical modifications. Its inherent reactivity allows for regioselective functionalization, enabling the introduction of diverse chemical entities at specific positions on the thiazole ring.

Halogenation and Related Electrophilic Substitutions on the Thiazole Ring

The electron-donating methyl group at the C2 position of the thiazole ring activates it towards electrophilic substitution, primarily at the C5 position. tsijournals.comtsijournals.com The halogenation of 2-methylthiazole (B1294427) has been studied quantitatively, revealing the relative reactivity of different halogens. tsijournals.comtsijournals.com

Kinetic studies on the halogenation of 2-methylthiazole in an aqueous medium have shown that the reactions follow second-order kinetics. tsijournals.comtsijournals.com The order of specific reaction rates is Bromination > Chlorination > Iodination. tsijournals.comtsijournals.com This quantitative assessment provides a basis for controlling the halogenation process. tsijournals.com For example, 2-methylthiazole undergoes halogenation at position 5 to yield 2-methyl-5-halothiazole. tsijournals.com

It's important to note that while the C5 position is generally favored for electrophilic attack, the reaction conditions can influence the outcome. pharmaguideline.com For instance, bromination of thiazole in the vapor phase can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in

Nucleophilic Substitutions at the Halogenated Positions

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic substitution, making it a key site for introducing a wide range of functional groups. The C2 position of the thiazole ring is also known to be susceptible to nucleophilic attack, especially when the ring nitrogen is quaternized. pharmaguideline.com

The reactivity of halogenated thiazoles towards nucleophilic reagents follows the general order of 2 > 5 > 4. ias.ac.in This indicates that the chlorine at the C4 position is less reactive compared to halogens at the C2 and C5 positions. However, under appropriate conditions, nucleophiles such as amines, thiols, and alkoxides can displace the chlorine atom. For example, the reaction of 2-chloro-4-(hydroxymethyl)thiazole (B1358170) with nucleophiles demonstrates the reactivity of the chlorine at the C2 position. vulcanchem.com

The sulfonyl chloride group, when present on the thiazole ring, is also highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Alkylation, Acylation, and Arylation Reactions

The this compound scaffold can be further functionalized through alkylation, acylation, and arylation reactions.

Alkylation: N-alkylation of the thiazole ring with alkyl halides leads to the formation of thiazolium cations. pharmaguideline.com The quaternization of pyridines with 4-(chloromethyl)thiazoles has been demonstrated, where the chloromethyl group acts as the alkylating agent. ktu.edu

Acylation: Acylation of aminothiazole derivatives is a common strategy. For example, the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid react regioselectively with acetic anhydride (B1165640) or arylsulfonyl chlorides to yield acylaminothiazoles. researchgate.netresearchgate.net

Arylation: Direct C-H arylation of thiazole derivatives offers an efficient method for introducing aryl groups. Palladium-catalyzed direct arylation of 4-methylthiazole (B1212942) can occur at the C5 position with aryl bromides. mdpi.com Similarly, direct C-H arylation of 4-methylthiazole at the 2-position has been achieved using aryl iodides. chim.it The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity in these cross-coupling reactions. researchgate.netbeilstein-journals.org

| Reaction Type | Reagents and Conditions | Product |

| Alkylation | Alkyl halides | Thiazolium cations pharmaguideline.com |

| Alkylation | 4-(Chloromethyl)thiazoles, Pyridines | 1-(Thiazolylmethyl)pyridinium salts ktu.edu |

| Acylation | 2-Amino-4-methylthiazole-5-carboxylic acid derivatives, Acetic anhydride/Arylsulfonyl chlorides | Acylaminothiazoles researchgate.netresearchgate.net |

| Arylation | 4-Methylthiazole, Aryl bromides, Palladium catalyst | C5-arylated 4-methylthiazole mdpi.com |

| Arylation | 4-Methylthiazole, Aryl iodides | 2-Aryl-4-methylthiazoles chim.it |

Formation of Thiazole-Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the inherent reactivity of the thiazole ring and its substituents.

For example, thiazole derivatives can participate in cascade reactions to form fused heterocycles. The reaction of an aldehyde and malononitrile (B47326) with a thiazole derivative can lead to the formation of pyrano[2,3-d]thiazole systems. Similarly, reacting a thiazole derivative with thiourea and an α-halo ketone can yield thiazolo[3,2-a]pyrimidine scaffolds.

Furthermore, the synthesis of thiazolo[3,2-b] tsijournals.comtriazoles has been achieved through the visible-light-mediated reaction of α-bromodiketones with 3-mercapto tsijournals.comtriazoles, demonstrating a green and efficient protocol for constructing fused systems. researchgate.net The regioselectivity of these cyclocondensation reactions is a key aspect, often determined by the relative electrophilicity of the reacting centers. researchgate.net

| Reactants | Fused Heterocyclic System |

| Aldehyde, Malononitrile, Thiazole derivative | Pyrano[2,3-d]thiazole |

| Thiourea, α-Halo ketone, Thiazole derivative | Thiazolo[3,2-a]pyrimidine |

| α-Bromodiketones, 3-Mercapto tsijournals.comtriazoles | Thiazolo[3,2-b] tsijournals.comtriazole researchgate.net |

Chemical Reactivity and Mechanistic Studies of the 4 Chloro 2 Methylthiazole Scaffold

Electrophilic and Nucleophilic Substitution Patterns in 4-Chloro-2-methylthiazole Chemistry

The reactivity of the thiazole (B1198619) ring is dictated by the positions of the sulfur and nitrogen atoms, which influence electron density around the ring. numberanalytics.comchemicalbook.com In general, the C5 position is the preferred site for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack. chemicalbook.com The presence of substituents, such as the chloro and methyl groups in this compound, further modifies this reactivity.

Electrophilic Substitution:

Calculated π-electron density suggests that the C5 position is the primary site for electrophilic substitution in the thiazole ring. chemicalbook.comwikipedia.org This is followed by the C4 position. chemicalbook.com However, the presence of an electron-donating group, like a methyl group, can increase the basicity and nucleophilicity of the ring, facilitating electrophilic attack. analis.com.my For instance, 4-methylthiazole (B1212942) undergoes nitration at the 5-position. ias.ac.in

In the case of this compound, electrophilic substitution patterns are influenced by both the activating methyl group and the deactivating, electron-withdrawing chloro group. While the thiazole ring itself is generally resistant to electrophilic attack under normal conditions, substitution can be achieved. ias.ac.in For example, bromination of 4-(4-chlorophenyl)-2-methylthiazole (B186204) using N-bromosuccinimide (NBS) occurs at the 5-position of the thiazole ring.

Nucleophilic Substitution:

The C2 position of the thiazole ring is electronically poor and thus prone to nucleophilic attack. chemicalbook.com The chlorine atom at the 4-position of this compound is also a site for nucleophilic substitution. This reactivity allows for the introduction of various functional groups. For example, the chlorine atom can be displaced by nucleophiles like amines or thiols. evitachem.com The bifunctional nature of related compounds like 2-chloro-4-(hydroxymethyl)thiazole (B1358170), with a reactive chlorine at position 2, highlights the potential for nucleophilic substitution to introduce diverse functionalities. vulcanchem.com

The following table summarizes the general substitution patterns in the thiazole ring:

| Position | Preferred Reaction Type | Influencing Factors |

| C2 | Nucleophilic Substitution | Electron-deficient nature. chemicalbook.com |

| C4 | Electrophilic Substitution (less favored than C5) | Influenced by substituents. |

| C5 | Electrophilic Substitution | Highest π-electron density. chemicalbook.comwikipedia.org |

Examination of Rearrangement and Ring Opening/Closing Mechanisms

Rearrangement Reactions:

Thiazole derivatives can undergo various rearrangement reactions. One notable example is the rearrangement of 2,4-dimethylthiazole (B1360104) 3-oxide with acetic anhydride (B1165640), which yields a mixture of 2-acetoxymethyl-4-methylthiazole and 4-acetoxymethyl-2-methylthiazole. cdnsciencepub.com This indicates that substituents on the thiazole ring can migrate under certain conditions. Other types of rearrangements, such as the Beckmann and Wolff rearrangements, are known for converting ketones into amides and for ring contraction, respectively, and could potentially be applied to functionalized thiazole derivatives. libretexts.orgmsu.edu

Ring Opening and Closing Mechanisms:

The formation of the thiazole ring, a critical ring-closing reaction, is often achieved through the Hantzsch thiazole synthesis. mdpi.com This reaction involves the condensation of an α-haloketone with a thioamide. nih.gov For example, 2,4-dimethylthiazole can be synthesized from chloroacetone (B47974) and thioacetamide (B46855). wikipedia.org The synthesis of this compound can be envisioned through a similar pathway.

Ring-opening reactions of the thiazole ring can occur under photolytic conditions. Flash photolysis of thiazole in the gas phase can lead to the cleavage of the C-S and C-N bonds. nih.gov For instance, photolysis of 2-amino-4-methylthiazole (B167648) can result in the cleavage of the CS–CN bond, leading to various rearrangement products. nih.gov

A specific example of a ring-closing reaction to form a substituted thiazole is the reaction of 2-chloro trifluoroacetic ethyl acetoacetate (B1235776) with thioacetamide in ethanol, which yields 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate. google.com

Thiazole Ring Aromaticity and its Influence on Reactivity

The thiazole ring is considered aromatic due to the delocalization of its π-electrons, which contributes to its stability. nih.govnumberanalytics.com This aromatic character is supported by ¹H NMR data, which shows chemical shifts for the ring protons between 7.27 and 8.77 ppm, indicating a diamagnetic ring current. analis.com.mywikipedia.org The aromaticity is a result of the delocalization of a lone pair of electrons from the sulfur atom to satisfy Hückel's rule. biointerfaceresearch.commdpi.com

The aromatic nature of the thiazole ring significantly influences its reactivity. nih.govnumberanalytics.com The electron-deficient character of the ring, a consequence of the electronegative nitrogen atom, facilitates nucleophilic substitution, particularly at the C2 position. chemicalbook.comvulcanchem.com Conversely, the delocalized π-system allows for electrophilic substitution, with the C5 position being the most favorable site due to its higher electron density. chemicalbook.comwikipedia.org

The presence of substituents can modulate the aromaticity and, consequently, the reactivity of the thiazole ring. analis.com.mymdpi.com Electron-donating groups, such as the methyl group in this compound, can increase the electron density of the ring, enhancing its susceptibility to electrophilic attack. analis.com.my Conversely, electron-withdrawing groups, like the chloro group, decrease the electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack at the carbon atom bearing the chloro substituent.

Density Functional Theory (DFT) calculations have been used to study the aromaticity of thiazole and its derivatives. researchgate.net These studies have shown that the aromatic character can vary depending on the nature and position of the substituents. researchgate.net

Photochemical Reactions and Excited-State Processes

Thiazole derivatives can participate in various photochemical reactions and excited-state processes. mdpi.com These reactions are often initiated by the absorption of light, leading to the formation of an excited state with different reactivity compared to the ground state.

One important photochemical process is excited-state intramolecular proton transfer (ESIPT). mdpi.comscispace.com This process occurs in molecules with both a proton donor and a proton acceptor group in close proximity. scispace.com Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to a tautomeric form that can then relax to the ground state, often with a large Stokes shift in fluorescence. mdpi.comresearchgate.net Studies on hydroxyphenyl-substituted thiazoles have shown that the intramolecular hydrogen bond is strengthened in the excited state, facilitating the ESIPT process. scispace.comccspublishing.org.cn The nature of substituents on the thiazole ring can influence the efficiency of ESIPT. scispace.com

Photochemical reactions can also lead to ring-opening and rearrangement of the thiazole ring. The flash photolysis of thiazole in the gas phase results in the formation of highly excited species. nih.gov Irradiation of halothiazoles can lead to photoarylation and photoisomerization. researchgate.net For example, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene (B151609) results in the formation of ethyl 3-phenylisothiazole-4-carboxylate. researchgate.net In contrast, the corresponding 2-chloro derivative was found to be unreactive under similar conditions. researchgate.net

Advanced Characterization Techniques in 4 Chloro 2 Methylthiazole Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in the structural elucidation of 4-Chloro-2-methylthiazole, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H-NMR: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule. The methyl group protons (–CH₃) at the C2 position would appear as a singlet, typically in the upfield region of the spectrum. The single proton attached to the C5 position of the thiazole (B1198619) ring would also appear as a singlet, but further downfield due to the electronic environment of the heterocyclic aromatic ring. The exact chemical shifts are influenced by the solvent used and the presence of electronegative atoms like chlorine and sulfur.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are anticipated: one for the methyl carbon and three for the carbons of the thiazole ring (C2, C4, and C5). The carbon atom bonded to the chlorine (C4) and the carbon in the C=N bond (C2) are typically shifted significantly downfield. The chemical shifts in ¹³C-NMR are a key indicator of the electronic environment of each carbon atom. asianpubs.orgoregonstate.edu

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | -CH₃ (at C2) | 2.4 - 2.7 | Singlet |

| -CH (at C5) | 7.0 - 7.3 | Singlet | |

| ¹³C-NMR | -CH₃ | ~18-22 | - |

| C5 | ~115-120 | - | |

| C4 | ~148-152 | - | |

| C2 | ~165-170 | - |

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (aromatic) | Thiazole Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | -CH₃ | 2850 - 3000 |

| C=N Stretch | Thiazole Ring | 1600 - 1650 |

| C=C Stretch | Thiazole Ring | 1450 - 1550 |

| C-Cl Stretch | Chloro-group | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₄H₄ClNS), the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern with a peak at M+2 with about one-third the intensity of the M⁺ peak is a definitive indicator of the presence of a single chlorine atom. bris.ac.uk HRMS would confirm the exact mass, which for the monoisotopic molecular ion is 132.9753 Da. uni.lunih.gov Fragmentation patterns observed in the mass spectrum provide further structural information, with common fragments arising from the loss of the chlorine atom, the methyl group, or cleavage of the thiazole ring. raco.cat

| m/z Value | Assignment | Notes |

|---|---|---|

| 133/135 | [M]⁺ (Molecular Ion) | Characteristic 3:1 ratio for chlorine isotopes |

| 118 | [M - CH₃]⁺ | Loss of the methyl group |

| 98 | [M - Cl]⁺ | Loss of the chlorine atom |

| 57 | [C₃H₃S]⁺ | Fragment from ring cleavage |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings or conjugated systems. The thiazole ring in this compound acts as a chromophore and is expected to absorb UV radiation due to π → π* electronic transitions. nist.gov The presence of substituents like the chloro and methyl groups can cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λmax) compared to the parent thiazole molecule.

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and are widely used in synthetic chemistry to monitor reactions and purify products.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. rsc.orgresearchgate.net In a synthesis involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product over time. msu.edurochester.edulibretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate at regular intervals. Typically, three lanes are used: one for the pure starting material (this compound), one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. After developing the plate in an appropriate solvent system, the spots are visualized, usually under UV light. The reaction is considered complete when the spot corresponding to this compound has disappeared from the reaction mixture lane, and a new spot, corresponding to the product, has appeared. The relative positions of the spots (Rf values) depend on the polarity of the compounds and the chosen solvent system.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. This method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for precise quantification of its purity.

In a typical Reverse-Phase HPLC (RP-HPLC) analysis, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a column packed with a nonpolar stationary phase, while a polar mobile phase carries the sample through. Due to its specific polarity, this compound interacts with the stationary phase differently than its impurities, causing them to elute from the column at different times (retention times). A UV detector is commonly used to monitor the eluent, as the thiazole ring is chromophoric. The purity is determined by comparing the area of the peak corresponding to this compound against the total area of all detected peaks. For many commercial grades of related isomers, a purity of ≥95% is often specified. chemimpex.com

The development of a robust HPLC method is crucial for quality control in both laboratory synthesis and industrial production. bjbms.org Method validation according to established guidelines ensures specificity, linearity, accuracy, and precision. nih.gov For thiazole isomers and related compounds, C18 columns are frequently employed with a mobile phase consisting of a mixture of an aqueous component (like water with an acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govrsc.org

Table 1: Illustrative HPLC Parameters for Thiazole Compound Analysis This table represents typical conditions used for the analysis of thiazole derivatives and is not specific to a single validated method for this compound.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilyl) | Provides a nonpolar surface for reverse-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The polar solvent system that carries the sample; the gradient is adjusted to optimize separation. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and affects resolution. |

| Detection | UV Absorbance (e.g., 254 nm or 280 nm) | Detects and quantifies the compound and impurities as they elute. nih.govrsc.org |

| Temperature | Ambient or controlled (e.g., 30°C) | Maintains consistent retention times and peak shapes. |

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the absolute confirmation of its isomeric identity. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com

Table 2: Example Crystallographic Data for a Substituted Thiazole Derivative The following data is for (Z)-3-Benzyl-2-(2-(2,4-dinitrophenyl)hydrazineylidene)-4-methyl-2,3-dihydrothiazole, a more complex thiazole derivative, and serves to illustrate the parameters obtained from an X-ray crystallography study. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₅N₅O₄S |

| Formula Weight (g/mol) | 385.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0722(12) |

| b (Å) | 7.7303(6) |

| c (Å) | 16.5925(14) |

| β (°) | 99.635(3) |

| Volume (ų) | 1779.1(3) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.439 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure sample of a compound. This data is then compared to the theoretical composition calculated from the proposed molecular formula, serving as a crucial checkpoint for its identity and purity.

For this compound, the expected molecular formula is C₄H₄ClNS. nih.gov To confirm this, a sample is subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, and the amount of sulfur and chlorine is determined by other means. These measurements allow for the calculation of the percentage of carbon, hydrogen, nitrogen, sulfur, and chlorine in the original sample.

The experimental results must align closely with the theoretical values calculated from the molecular formula to confirm the empirical formula. This technique is particularly important for verifying that the correct elemental ratios are present in a newly synthesized batch of the compound. nih.gov

Table 3: Elemental Composition Data for this compound

| Element | Symbol | Theoretical Mass % (for C₄H₄ClNS) | Example Experimental Found % |

|---|---|---|---|

| Carbon | C | 35.96% | 35.91% |

| Hydrogen | H | 3.02% | 3.05% |

| Chlorine | Cl | 26.53% | 26.48% |

| Nitrogen | N | 10.49% | 10.53% |

| Sulfur | S | 24.00% | 23.95% |

Computational and Theoretical Investigations of 4 Chloro 2 Methylthiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in exploring the ground and excited-state properties of 4-chloro-2-methylthiazole and its analogs.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ehu.eusepfl.ch It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. researchgate.net In studies of thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311+G**, are employed to fully optimize the geometrical structures in their ground state (S0). researchgate.netrdd.edu.iq These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The process involves finding a true minimum on the potential energy surface, which is confirmed when frequency calculations yield no imaginary frequencies. researchgate.net Such optimized geometries are crucial for subsequent calculations of other properties, including vibrational frequencies and electronic transitions. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets for Thiazole Derivatives| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization of Thiazole Derivatives | B3LYP | 6-31G | rdd.edu.iq |

| ESIPT in Hydroxyphenyl-chloromethylthiazole | B3LYP | 6-311+G** | researchgate.net |

| Geometry of Thiazole Derivatives | PBE1PBE | 6-31G | researchgate.net |

| Hydrazinylthiazoles | M06 | 6-311G(d,p) | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the electronic excited states of molecules. rsc.orgq-chem.com It allows for the calculation of properties related to optical absorption and emission spectra. rsc.org For derivatives of this compound, TD-DFT calculations are used to predict vertical excitation energies, oscillator strengths (f), and absorption wavelengths (λ_abs). researchgate.netiphy.ac.cn These theoretical spectra can be compared with experimental data to validate the computational approach. researchgate.net For instance, studies on 2-(2′-hydroxyphenyl)-4-chloromethylthiazole (HCT) and its derivatives have used TD-DFT to analyze how different substituents affect their photophysical properties. researchgate.netiphy.ac.cn The calculations show that electron-donating groups can cause a red-shift (a shift to longer wavelengths) in both absorption and fluorescence emission peaks. researchgate.netiphy.ac.cn The accuracy of these predictions is often dependent on the choice of functional and the inclusion of solvent effects. rsc.orgua.es

Table 2: Calculated Photophysical Properties for a Thiazole Derivative (YD2-o-C8)| Property | Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| Absorption (B band) | 436.0 nm | Not specified in snippet | mdpi.com |

| Absorption (Q band) | 640.3 nm |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. rdd.edu.iqmalayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.org FMO analysis is used to understand charge transfer within the molecule upon electronic excitation. researchgate.netmalayajournal.org For thiazole derivatives, calculations have shown that the charge density in the HOMO and LUMO is often distributed differently across the molecular structure, and this distribution influences the molecule's electronic transitions and reactivity. researchgate.netmalayajournal.org For example, in one study, the calculated HOMO-LUMO energy gap for a substituted imidazole (B134444) compound was found to be 4.0106 eV, indicating significant stability. malayajournal.org

Table 3: FMO Energy Parameters for a Substituted Imidazole Derivative| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO | -5.2822 | malayajournal.org |

| LUMO | -1.2715 | |

| Energy Gap (E_gap) | 4.0106 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of molecules, including complex systems like a ligand bound to a receptor. nih.gov In the context of drug design involving thiazole derivatives, MD simulations can assess the stability of a ligand-receptor complex. For example, a 500-nanosecond MD simulation was used to confirm the stable binding of a modulator to its target protein, Nur77. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand are analyzed. A stable RMSD value over the course of the simulation indicates that the system has reached equilibrium and that the binding pose is stable. nih.gov In one study, a low RMSD value of 1.85 Å for the ligand's binding pose after simulation suggested a firm and stable interaction. nih.gov

Table 4: Example of MD Simulation Parameters and Findings| Parameter | Description | Reference |

|---|---|---|

| System | TMHA37/Nur77-SiteC Complex | nih.gov |

| Simulation Time | 500 ns | |

| Key Finding | Stable binding confirmed by RMSD analysis; ligand RMSD of 1.85 Å indicated a firm interaction. |

Structure-Activity/Reactivity Relationship (SAR/SRR) Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for designing and optimizing compounds with specific biological activities. researchgate.net These studies correlate the chemical structure of a molecule with its activity, providing a framework for developing more potent and selective agents.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to relate the chemical structures of compounds to their biological activities. mdpi.comanalis.com.my Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools used in drug design. tandfonline.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These models are statistically validated to ensure their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²), which assesses the model's internal predictability, and the conventional correlation coefficient (r²), which measures the fit of the model. A q² value greater than 0.6 is generally considered significant. mdpi.com These studies produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the synthesis of new, improved compounds. nih.govmdpi.com

Table 5: Statistical Results from 3D-QSAR Studies on Biologically Active Compounds| Methodology | q² (Cross-validated) | r² (Non-cross-validated) | Study Focus | Reference |

|---|---|---|---|---|

| CoMFA | 0.840 | 0.988 | α1A-Adrenergic Receptor Antagonists | mdpi.com |

| CoMSIA | 0.840 | Not specified in snippet | α1A-Adrenergic Receptor Antagonists | mdpi.com |

| CoMFA | 0.721 | 0.981 | HIV-1 Integrase Inhibitors | nih.gov |

| CoMSIA | 0.804 | 0.975 | HIV-1 Integrase Inhibitors | nih.gov |

| CoMSIA | 0.719 | 0.932 | HIV-1 Integrase Inhibitors (MBSAs) | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are instrumental in elucidating their potential as inhibitors for various biological targets. These studies provide insights into the binding affinities and specific molecular interactions that govern the ligand-target recognition process.

Research on novel thiazole derivatives has frequently employed molecular docking to understand their biological activity. For instance, derivatives of 4-methylthiazole (B1212942) have been docked into the active sites of enzymes like DNA gyrase and tubulin to explore their potential as antimicrobial and anticancer agents, respectively. bohrium.comnih.gov In a study on thiazole-based 1,2,3-triazole derivatives, potent ligands were docked into the active site of the crystal structure of Thymidylate Synthase (TS), a key enzyme in DNA synthesis and a target for cancer therapy. The most potent ligand, which contains a 4-methylthiazole moiety, exhibited a strong docking score of -9.2 kcal/mol and formed three key hydrogen bond interactions with Asp43, Ser210, and Asp212 residues within the active site. ajgreenchem.com

Similarly, docking studies on thiazolyl-thiazole derivatives against the lactate (B86563) dehydrogenase (LDH) enzyme, a target in cancer metabolism, revealed a direct correlation between binding affinity and cytotoxic activity. nih.gov One of the most active compounds showed the best affinity with a score of –24.85 kcal/mol. nih.gov Another investigation focused on thiazole-based stilbene (B7821643) analogs as potential DNA Topoisomerase IB inhibitors. Docking simulations showed that these compounds fit into the binding pocket of the enzyme, with some exhibiting inhibitory activity comparable to the reference drug, Camptothecin. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Synthetic Feasibility

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to assess the pharmacokinetic profile and drug-likeness of a compound before extensive synthesis and testing. sci-hub.sersc.org For derivatives of this compound, these predictions provide valuable data on their potential to be developed into viable drug candidates.

Studies on various libraries of thiazole-based compounds have incorporated ADME predictions to evaluate their synthetic feasibility. bohrium.comresearchgate.net Key parameters often assessed include adherence to Lipinski's Rule of Five and Veber's Rule, which predict oral bioavailability based on physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov For example, in a study of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, all synthesized compounds were found to comply with Lipinski's rule, suggesting good drug-like properties. nih.gov Furthermore, their adherence to Veber's rule indicated good intestinal absorption and bioavailability. nih.gov

The predicted percentage of human oral absorption is another crucial metric. In one study, most of the tested benzothiazole (B30560) derivatives showed more than 70% absorption, with one compound reaching a predicted absorption of 86.77%. nih.gov Such high predicted absorption values are favorable for orally administered drugs. The physicochemical properties of this compound itself, such as a molecular weight of 133.6 g/mol and an XLogP3-AA value of 2.3, suggest it falls within the parameters for good oral bioavailability. nih.gov

Computational tools like SwissADME and QikProp are frequently used to generate these predictions. sci-hub.sersdjournal.org These platforms can calculate a wide range of descriptors, including gastrointestinal absorption, blood-brain barrier permeability, and potential for interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. By evaluating these ADME parameters early in the design phase, researchers can prioritize compounds with more favorable pharmacokinetic profiles, thereby guiding synthetic efforts toward molecules with a higher probability of success in later developmental stages.

Theoretical Studies on Intramolecular Hydrogen Bonding and Proton Transfer Dynamics

Theoretical and computational chemistry provides powerful tools to investigate the subtle, non-covalent interactions within a molecule, such as intramolecular hydrogen bonds, and the dynamic processes they influence, like proton transfer. acs.org For this compound and its derivatives, these studies offer a fundamental understanding of their conformational preferences, stability, and photochemical behavior.

Detailed theoretical studies, often using Density Functional Theory (DFT) methods like B3LYP, have been conducted on thiazole derivatives to characterize intramolecular C-H···X (where X = Cl, O, N) hydrogen bonds. acs.orgnih.gov In a study of 2-methyl-4-(2-chloro-4,5-dimethoxyphenyl)thiazole, a close analog of the titular compound, calculations showed the presence of a single, weak C-H···Cl intramolecular hydrogen bond in the ground state. acs.orgnih.gov This interaction involves the hydrogen atom on the thiazole ring and the chlorine atom on the adjacent phenyl ring. sapub.org

The geometric and energetic parameters of these weak hydrogen bonds have been quantified. For a chloroaryl thiazole, the calculated distance for the H(thiazole)···Cl bond was 2.51 Å, which is consistent with experimental ranges for weak hydrogen bonds. sapub.org The C-H(thiazolic)···Cl bond angle was calculated to be 117.64°. sapub.org The stabilization energy conferred by this hydrogen bond was estimated to be approximately 2.0 to 2.1 kcal/mol. acs.orgacs.org These findings are supported by Bader's Atoms in Molecules (AIM) theory, which located a bond critical point for the H···Cl interaction, providing theoretical evidence for the bond's existence. acs.orgresearchgate.net

Beyond static hydrogen bonding, theoretical studies have also explored the dynamics of excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net This process is critical in understanding the photophysical and photochemical properties of these molecules. scispace.com In derivatives such as 2-(2'-hydroxyphenyl)thiazole, a proton can transfer from the hydroxyl group to the thiazole nitrogen atom upon photoexcitation. researchgate.netuc.pt Potential energy curve simulations reveal that this proton transfer is feasible and thermodynamically favored in the lowest excited singlet (S1) and triplet (T1) states, but not in the ground state. uc.ptmdpi.com The presence of substituents on the thiazole ring, such as chloro or methyl groups, can influence the strength of the hydrogen bond and the energy barrier of the ESIPT process, thereby modulating the molecule's fluorescence properties. scispace.comresearchgate.net

Applications of 4 Chloro 2 Methylthiazole As a Versatile Chemical Building Block

Utilization in Complex Heterocyclic Compound Synthesis

The reactivity of the chlorine atom at the 4-position of the thiazole (B1198619) ring makes 4-Chloro-2-methylthiazole an excellent precursor for constructing elaborate heterocyclic systems. It readily participates in cross-coupling reactions and nucleophilic substitutions, enabling the extension of its molecular framework.

A significant application is in the synthesis of pharmacologically relevant scaffolds. For instance, it is a key starting material for producing a variety of thiazole-based stilbene (B7821643) analogs. nih.gov The synthesis process often begins with the cyclization of a precursor like 2-bromo-4'-chloroacetophenone (B15067) with a thioamide derivative to form a substituted 2-methylthiazole (B1294427) core. This core can then undergo further reactions. One common strategy involves a Wittig-Horner reaction. The 2-methyl group is first brominated and then reacted with triethyl phosphite (B83602) in a Michaelis-Arbuzov reaction to create a phosphonate (B1237965) intermediate. This intermediate is then reacted with various benzaldehydes to yield complex stilbene derivatives, which have been investigated for their potential as DNA topoisomerase IB inhibitors. nih.gov

Researchers have synthesized a range of 2,4-disubstituted thiazole derivatives to explore their biological activities. bohrium.com These syntheses highlight the utility of the thiazole core, derived from precursors like this compound, in creating libraries of compounds for screening. bohrium.com The thiazole ring itself is a crucial synthon for developing new chemical entities due to the acidic nature of the proton at the C-2 position, which enhances its reactivity. mdpi.com

The following table summarizes a typical reaction sequence starting from a related precursor to demonstrate the construction of complex heterocycles.

| Step | Reactants | Reaction Type | Product | Yield | Reference |

| 1 | 2-bromo-1-(4-chlorophenyl)ethanone, Thioacetamide (B46855) | Hantzsch Thiazole Synthesis (Cyclization) | 4-(4-chlorophenyl)-2-methylthiazole (B186204) | 95.8% | nih.gov, |

| 2 | 4-(4-chlorophenyl)-2-methylthiazole, N-Bromosuccinimide | Bromination | 5-bromo-2-(bromomethyl)-4-(4-chlorophenyl)thiazole | - | nih.gov |

| 3 | 5-bromo-2-(bromomethyl)-4-(4-chlorophenyl)thiazole, Triethyl phosphite | Michaelis-Arbuzov Reaction | Diethyl (5-bromo-4-(4-chlorophenyl)thiazol-2-yl)methylphosphonate | - | |

| 4 | Diethyl (5-bromo-4-(4-chlorophenyl)thiazol-2-yl)methylphosphonate, Substituted Benzaldehyde | Wittig-Horner Reaction | (E)-2-styryl-4-(4-chlorophenyl)thiazole derivatives | Variable | nih.gov |

Role in the Development of Novel Materials and Specialty Chemicals

The distinct chemical properties of this compound also position it as a valuable component in materials science.

This compound and its isomers, like 2-chloro-4-methylthiazole, are employed in the formulation of specialty polymers and coatings. chemimpex.com The incorporation of the thiazole moiety into polymer structures can enhance durability and provide resistance to environmental factors, which is a critical requirement for many industrial applications. chemimpex.com Its stability and reactivity profile allow it to be integrated into polymer backbones or used as an additive to modify material properties. chemimpex.com

The thiazole ring, with its nitrogen and sulfur heteroatoms, is an effective coordinating ligand for metal ions. This property is exploited in the development of novel catalytic systems. This compound serves as an intermediate for creating more complex ligands used in coordination chemistry. chemimpex.com

Thiazole-derived N-heterocyclic carbenes (NHCs) have emerged as important ligands in catalysis. Readily prepared bromo- or chloro-thiazolium salts can react with metal precursors, such as those of palladium, to form thiazolylidene complexes. researchgate.net These complexes have demonstrated catalytic activity in cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net The specific substitution pattern on the thiazole ring, originating from precursors like this compound, can be tuned to influence the electronic and steric properties of the resulting catalyst, thereby affecting its performance. researchgate.net

Furthermore, thiazole derivatives are studied for their interaction with biological macromolecules, which can inform the design of enzyme mimics. For example, molecular docking studies have been used to investigate the interaction between 2,4-disubstituted thiazoles and enzymes like DNA gyrase, providing insights into structure-activity relationships that are crucial for designing new inhibitors. bohrium.com

Advanced Synthetic Reagents in Organic Transformations

Beyond its role as a structural building block, this compound and its derivatives are utilized as reagents to facilitate specific organic transformations. The conversion of the methyl group into a phosphonate ester, as seen in the Wittig-Horner reaction pathway, transforms the molecule into a reagent for olefination. This phosphonate reagent, 2-(diethoxyphosphorylmethyl)-4-(4-chlorophenyl)thiazole, is a key precursor for synthesizing stilbene analogs with potential anticancer activity. This demonstrates how the initial simple heterocycle is elaborated into a more complex reagent that enables the formation of carbon-carbon double bonds with high stereoselectivity, a fundamental transformation in organic synthesis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.